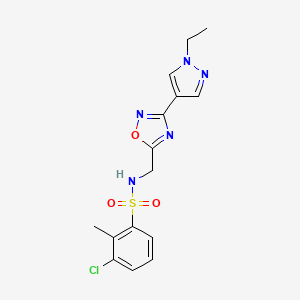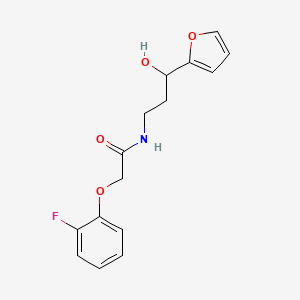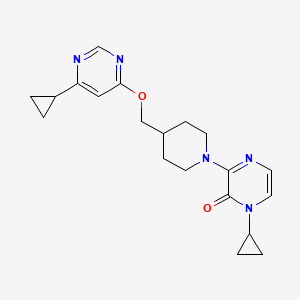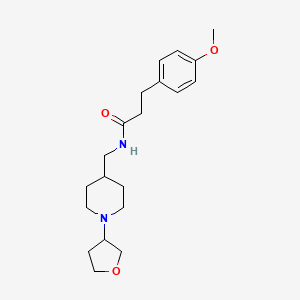
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex molecule with multiple functional groups, including a chlorophenyl ring, a thiophene with a sulfonyl group, and a pyrrolidine moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and functionalities that can help us understand the potential properties and reactivity of the compound.
Synthesis Analysis
The synthesis of related chlorophenyl compounds and pyrrole derivatives has been reported. For instance, the synthesis of N-(chlorophenyl)pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes . Similarly, a penta-substituted pyrrole derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods suggest that the compound of interest could potentially be synthesized through a multi-step process involving the formation of the amide linkage and subsequent functional group modifications.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), have been employed to predict spectral and geometrical data, showing high correlation with experimental data . These techniques could be applied to the compound of interest to determine its molecular structure and confirm its synthesis.
Chemical Reactions Analysis
Chlorosulfonation is a key reaction discussed in the synthesis of related compounds, where N-benzyl carboxamides react with chlorosulfonic acid to yield sulfonyl chlorides . These intermediates can then be further reacted with nucleophiles to produce a variety of derivatives . This suggests that the sulfonyl chloride functionality in the compound of interest could be reactive towards nucleophiles, potentially allowing for further chemical modifications.
Physical and Chemical Properties Analysis
The physical properties of related chlorophenyl compounds, such as melting temperatures, have been studied and can be predicted from lattice energy and molecular symmetry . Additionally, the interaction environments of these compounds have been probed using Hirshfeld surface analysis and contact enrichment studies . For the pyrrole derivative, electrochemical studies indicated good inhibition efficiency on steel surfaces, suggesting potential applications as corrosion inhibitors . These analyses could be indicative of the physical and chemical properties of the compound of interest, including its potential applications.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research on related compounds includes detailed molecular interaction studies with specific receptors. For example, studies on analogues like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) reveal potent and selective antagonism for the CB1 cannabinoid receptor. These studies utilize AM1 molecular orbital method for conformational analysis, identifying distinct conformations that contribute to the steric binding interaction with the receptor. Such insights are valuable for understanding the binding mechanisms and designing receptor-specific drugs (Shim et al., 2002).
Synthesis and Structural Analysis
Another research direction involves the synthesis and stereochemistry of heterobimetallic complexes with dithioxamides, illustrating the chemical versatility and potential application in materials science and coordination chemistry. The study on complexes like [(PN)ClPt(μ-R2N2C2S2-κ-S,S-Pt-κ-N,N-Pd)Pd(η3-allyl)] showcases the potential of related compounds in synthesizing new materials with specific chemical properties (Lanza et al., 2000).
Antimicrobial and Antitumor Activities
Compounds with structural similarities show significant antimicrobial and antitumor activities. Studies have been conducted to explore the behavior of certain compounds toward nitrogen nucleophiles, resulting in various substituted quinazolinones with confirmed spectral data. These compounds have been screened for antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Polymer Science Applications
Related chemical entities are also investigated in polymer science for the synthesis and characterization of polyamides and poly(amide-imide)s, demonstrating the application in materials science. The inherent viscosities and thermal properties of these polymers, including their solubility in aprotic polar solvents and high thermal stability, signify their utility in various industrial applications (Saxena et al., 2003).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5S2/c22-17-5-7-18(8-6-17)24(19-11-14-30(26,27)15-19)21(25)16-3-9-20(10-4-16)31(28,29)23-12-1-2-13-23/h3-11,14,19H,1-2,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLCGTDKXAJECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)
![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)


![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)
![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)